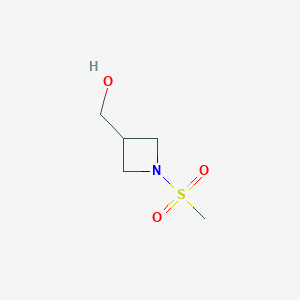

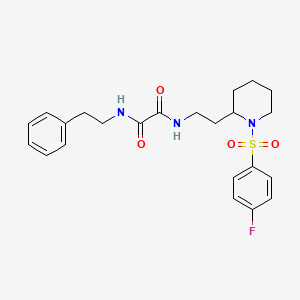

(1-Methanesulfonylazetidin-3-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(1-Methanesulfonylazetidin-3-yl)methanol" appears to be a derivative of methanol, which is a simple alcohol with various applications in chemistry. Methanol itself can be produced from methane through oxidation processes. The papers provided discuss the selective oxidation of methane to methanol, which is a relevant reaction for the synthesis of methanol derivatives. The first paper describes the use of an Fe-MFI zeolite catalyst and sulfolane solvent to achieve high selectivity and production of methanol from methane using hydrogen peroxide (H2O2) as the oxidant . The second paper discusses the direct conversion of methane to a mixture of methanol and formaldehyde using phthalocyanine complexes of iron (Fe) and copper (Cu) encapsulated in zeolites with oxygen (O2) and tert-butyl hydroperoxide as oxidants .

Synthesis Analysis

The synthesis of methanol derivatives, such as "this compound," would likely involve the initial production of methanol from methane. The papers suggest that this can be achieved through the use of specialized catalysts and oxidants. In the first study, an Fe-MFI zeolite catalyst is used in conjunction with sulfolane solvent to oxidize methane with H2O2, resulting in high yields of methanol . The second study presents a method using phthalocyanine complexes as catalysts and O2/tert-butyl hydroperoxide as oxidants to convert methane to methanol at ambient conditions with high activity and selectivity . These methods could potentially be adapted for the synthesis of more complex methanol derivatives.

Molecular Structure Analysis

While the papers do not directly discuss the molecular structure of "this compound," they provide insight into the structure of methanol, which is the simpler molecule at the core of the derivative. Methanol has a single hydroxyl group attached to a methane backbone. The derivative would have additional functional groups attached to the methane backbone, likely influencing its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactions involved in the production of methanol from methane are oxidation reactions. The first paper indicates that the reaction conditions, including the use of a sulfolane/water mixture, are crucial for achieving high selectivity and production of methanol . The second paper suggests that the encapsulation of metal complexes in zeolites can facilitate the direct conversion of methane to methanol with high selectivity, minimizing the production of unwanted byproducts like CO2 . These findings could be relevant for designing reactions to synthesize methanol derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would be influenced by its molecular structure. The papers provided do not directly address the properties of this specific derivative but do discuss the properties of methanol. Methanol is a polar solvent with a high boiling point relative to methane, and it is miscible with water. The introduction of additional functional groups in the derivative would alter these properties, potentially affecting solubility, boiling point, and reactivity. The solvent used in the first study, sulfolane, is known for its high polarity and ability to dissolve various organic compounds, which could be beneficial in the synthesis and handling of methanol derivatives .

科学的研究の応用

Methane Activation and Conversion

Methane, a major component of natural gas, is challenging to activate due to its stable molecular structure. However, research shows that the SO(2)(*+) radical cation effectively activates methane at room temperature, forming methanol and ionized methyl hydrogen sulfoxylate through a selective, direct attack process. This method showcases radical and charge effects in methane activation without metal catalysts (de Petris et al., 2009).

Direct Methanesulfonic Acid Production from Methane

Direct approaches to converting methane to valuable products like methanesulfonic acid are of significant interest due to their potential to make use of stranded natural gas. A direct process that converts methane to methanesulfonic acid offers an economical and environmentally friendly alternative to traditional multi-step processes. This method signifies a pivotal advancement in utilizing methane as a feedstock for chemical production, highlighting its potential in industrial applications (Schüth, 2019).

Methanol Production from Methane

The quest for efficient methanol production from methane has led to the exploration of various catalysts and processes. One promising approach involves the use of iron species supported on titanium dioxide, which shows high selectivity and conversion rate for methane to methanol under moderate light irradiation and ambient conditions. This method presents a novel pathway for methanol synthesis, offering a sustainable alternative to traditional high-temperature processes (Xie et al., 2018).

Environmental Implications

The environmental assessment of alternative production methods for methanesulfonic acid using direct activation of methane reveals that the direct process has a significantly lower total environmental impact compared to the conventional multi-step process. This finding underscores the environmental benefits of utilizing methane directly for chemical production, aligning with sustainability goals (Kappenthuler et al., 2018).

Safety and Hazards

特性

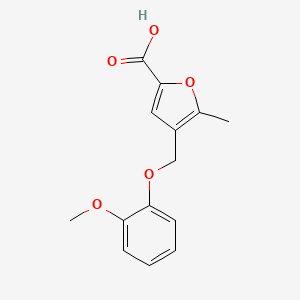

IUPAC Name |

(1-methylsulfonylazetidin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c1-10(8,9)6-2-5(3-6)4-7/h5,7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCKHLVESYMEFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde](/img/structure/B2545330.png)

![3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2545335.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2545336.png)

![5-(4-bromophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2545347.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(tert-butylamino)carbonyl]amino}propanoate](/img/structure/B2545348.png)

![(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B2545352.png)